Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate
Overview
Description
“Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate” is a chemical compound with the molecular formula C13H9F3O5S . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate can be represented by the SMILES notation: COC(=O)C1=C(C=CC2=CC=CC=C21)OS(=O)(=O)C(F)(F)F . The molecular weight of this compound is 334.27 .Scientific Research Applications
Fluorescence Chiral Derivatizing Agent
A derivative, (S)-(+)-1-Methyl-2-(6,7,-dimethoxy-2,3-naphthalimido)ethyl trifluoromethanesulfonate, has been developed for the determination of enantiomers of carboxylic acids using high-performance liquid chromatography. This derivative introduces a red shift in the fluorescence spectrum, achieving high resolution in reversed-mode separation of diastereomers of chiral carboxylic acids, with detection limits as low as 4 fmol for fluorescence detection (Yasaka, Ono, & Tanaka, 1998).
Synthesis of Naphthyl Sulfides
Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate has been utilized in the synthesis of naphthyl alkyl and aryl sulfides by reacting with thiols in the presence of trifluoromethanesulfonic acid. This method allows for the preparation of naphthyl bis(alkyl) or bis(aryl) sulfides from corresponding dihydroxynaphthalenes, showcasing its application in synthesizing organic compounds (Nakazawa, Hirose, & Itabashi, 1989).
Catalytic Oxidation
It has also played a role in the catalytic oxidation process, particularly in the preparation of 2-methyl-1,4-naphthoquinone (vitamin K3) by catalytic oxidation of 2-methyl-1-naphthol in the presence of iron phthalocyanine supported catalyst. This highlights its utility in synthesizing medically relevant molecules with high efficiency and selectivity (Zalomaeva, Kholdeeva, & Sorokin, 2007).
Photopolymerization Initiators
Novel sulfonium salts, including methyl-2-naphthylsulfonium hexafluorophosphate, have been synthesized and used as photopolymerization initiators. These compounds demonstrate higher photoactivity than previously reported initiators, indicating their potential in advanced material fabrication processes (Takahashi, Sanda, & Endo, 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(trifluoromethylsulfonyloxy)naphthalene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O5S/c1-20-12(17)11-9-5-3-2-4-8(9)6-7-10(11)21-22(18,19)13(14,15)16/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXDWDCWSCPFEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=CC=CC=C21)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452799 | |
Record name | METHYL 2-TRIFLUOROMETHANESULFONYLOXY-1-NAPHTHOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate | |
CAS RN |
200573-11-1 | |
Record name | METHYL 2-TRIFLUOROMETHANESULFONYLOXY-1-NAPHTHOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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